molecular formula C9H9F3OS B14127652 4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene

4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene

Cat. No.: B14127652
M. Wt: 222.23 g/mol
InChI Key: ZFYHAJSOWBMXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene is an organic compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethylsulfonyl chloride and a suitable radical initiator under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The trifluoromethylsulfanyl group can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding sulfides or thiols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to modulation of biochemical pathways and physiological effects, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene is unique due to the presence of both methoxy and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

IUPAC Name

4-methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H9F3OS/c1-6-5-7(13-2)3-4-8(6)14-9(10,11)12/h3-5H,1-2H3

InChI Key

ZFYHAJSOWBMXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.